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molecular formula C11H16O4 B8737063 4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester CAS No. 20586-29-2

4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester

Cat. No. B8737063
M. Wt: 212.24 g/mol
InChI Key: GODQWBQDOFWJQS-UHFFFAOYSA-N
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Patent
US09441185B2

Procedure details

Isoprene (350 g, 5.1 mol) and dimethyl maleate (741 g, 5.1 mol) were loaded into a stainless steel autoclave. The autoclave was sealed and heated to 150° C. The temperature of the autoclave increased to 195° C. due to the heat of the reaction. The temperature was held at 160° C. for 1 hour. Gas chromatography (GC) analysis indicated the completion of the reaction. The autoclave was then cooled to room temperature. Simple distillation of the resulting mixture provided 4-methyl-cyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester (725 g, 3.4 mol, 66% yield) as a light yellow liquid.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
741 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10]>>[CH3:12][O:11][C:9]([CH:8]1[CH2:1][CH:2]=[C:3]([CH3:5])[CH2:4][CH:7]1[C:6]([O:14][CH3:15])=[O:13])=[O:10]

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
741 g
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the autoclave increased to 195° C. due to the
TEMPERATURE
Type
TEMPERATURE
Details
heat of the reaction
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the resulting mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1C(CC(=CC1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.4 mol
AMOUNT: MASS 725 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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